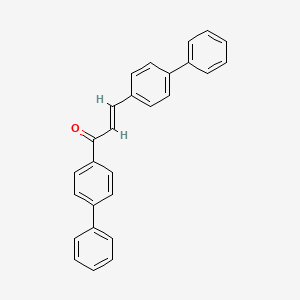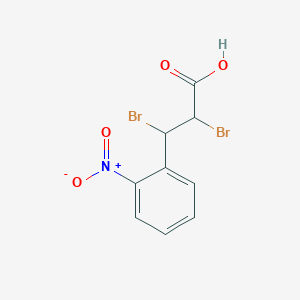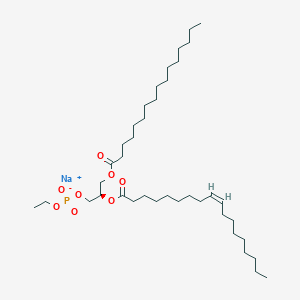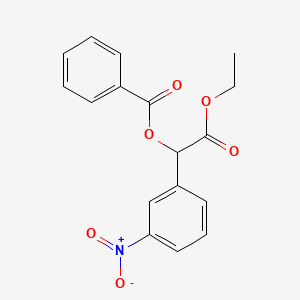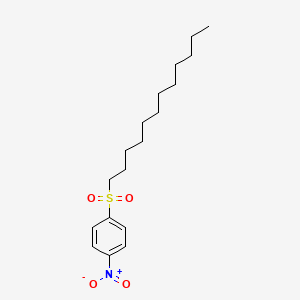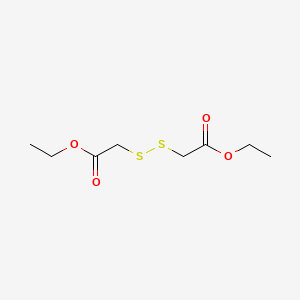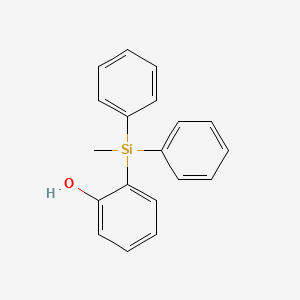
3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the tert-butyl group and the chloro substituent in the compound’s structure contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(tert-butyl)benzylamine with 7-chloro-4(3H)-quinazolinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
類似化合物との比較
Similar Compounds
4-(tert-Butyl)benzylamine: A precursor used in the synthesis of the target compound.
7-chloro-4(3H)-quinazolinone: A core structure in the target compound.
tert-Butylbenzene: A related compound with a similar tert-butyl group.
Uniqueness
3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one is unique due to the combination of the tert-butyl group and the chloro substituent on the quinazolinone core. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
853318-63-5 |
|---|---|
分子式 |
C19H19ClN2O |
分子量 |
326.8 g/mol |
IUPAC名 |
3-[(4-tert-butylphenyl)methyl]-7-chloroquinazolin-4-one |
InChI |
InChI=1S/C19H19ClN2O/c1-19(2,3)14-6-4-13(5-7-14)11-22-12-21-17-10-15(20)8-9-16(17)18(22)23/h4-10,12H,11H2,1-3H3 |
InChIキー |
MJKDTFHKZGBLML-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


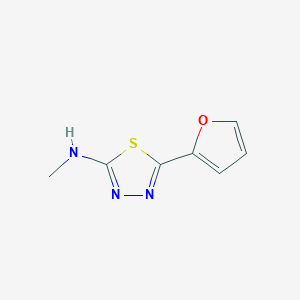
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
